Cas no 1421490-44-9 (3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide)

3-(6-Methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide is a heterocyclic compound featuring a pyridazine-pyrimidine-benzamide scaffold with a pyrazole substituent. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The compound's distinct molecular architecture, combining multiple aromatic and heteroaromatic systems, may enhance binding affinity and selectivity toward specific targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both hydrogen bond acceptors and donors suggests favorable interactions with biological macromolecules, supporting its exploration in therapeutic applications. Careful handling is advised due to its complex reactivity profile.
3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide structure
1421490-44-9 structure
Product name:3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
CAS No:1421490-44-9
MF:C19H15N7O2
Molecular Weight:373.368102312088
CID:6515585

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
    • 3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
    • インチ: 1S/C19H15N7O2/c1-13-6-7-17(25-24-13)28-16-5-2-4-14(10-16)18(27)23-15-11-20-19(21-12-15)26-9-3-8-22-26/h2-12H,1H3,(H,23,27)
    • InChIKey: FYOSVGHULXMHQH-UHFFFAOYSA-N
    • SMILES: C(NC1=CN=C(N2C=CC=N2)N=C1)(=O)C1=CC=CC(OC2=NN=C(C)C=C2)=C1

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Pricemore >>

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Life Chemicals
F6218-0088-10μmol
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6218-0088-10mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
10mg
$79.0 2023-09-09
Life Chemicals
F6218-0088-5mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
5mg
$69.0 2023-09-09
Life Chemicals
F6218-0088-100mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
100mg
$248.0 2023-09-09
Life Chemicals
F6218-0088-50mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
50mg
$160.0 2023-09-09
Life Chemicals
F6218-0088-20μmol
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6218-0088-15mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
15mg
$89.0 2023-09-09
Life Chemicals
F6218-0088-20mg
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
20mg
$99.0 2023-09-09
Life Chemicals
F6218-0088-2μmol
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6218-0088-5μmol
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421490-44-9
5μmol
$63.0 2023-09-09

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide 関連文献

3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1421490-44-9 and Product Name: 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide

The compound with the CAS number 1421490-44-9 and the product name 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including 6-methylpyridazine, 1H-pyrazole, and pyrimidine, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.

Recent studies have highlighted the importance of benzamide derivatives in the development of novel therapeutic agents. The benzamide moiety, in particular, is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug design. In the context of this compound, the benzamide group is linked to a pyrimidine ring, which further enhances its potential as a pharmacophore. This structural arrangement may contribute to the compound's ability to interact with biological targets in a specific manner, thereby influencing its efficacy and selectivity.

The 6-methylpyridazin-3-yl substituent is another critical feature of this molecule. Pyridazine derivatives have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The methyl group at the 6-position of the pyridazine ring may influence the electronic properties of the molecule, thereby affecting its binding affinity and pharmacokinetic behavior. This modification is often employed in medicinal chemistry to fine-tune the pharmacological profile of compounds, ensuring optimal interaction with biological targets.

Additionally, the presence of the 1H-pyrazol-1-yl group at the N-position of the pyrimidine ring adds another layer of complexity to this compound. Pyrazole derivatives are well-documented for their diverse biological activities, ranging from anti-inflammatory to antiviral effects. The integration of this moiety into the molecular framework of 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide suggests that it may exhibit multiple pharmacological effects simultaneously. This multifunctionality is highly desirable in drug development, as it can lead to more comprehensive therapeutic outcomes.

From a synthetic perspective, the construction of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis likely begins with the preparation of key intermediates such as 6-methylpyridazine, which is then functionalized to introduce the benzamide and pyrimidine moieties. Advanced techniques in organic synthesis, such as cross-coupling reactions and palladium catalysis, may be employed to achieve these transformations efficiently. The successful synthesis of this compound underscores the growing capabilities in medicinal chemistry and highlights the importance of innovative synthetic strategies in drug discovery.

Current research in pharmaceutical chemistry increasingly emphasizes the development of molecules with tailored properties for targeted therapy. The structural features of 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide align well with this trend, as it combines multiple pharmacophores into a single molecular entity. Such integrative approaches are expected to yield compounds with enhanced therapeutic potential and reduced side effects. Furthermore, computational methods such as molecular docking and virtual screening are being leveraged to predict the binding interactions of this compound with potential biological targets.

The potential applications of this compound span across various therapeutic areas. For instance, its structural similarity to known bioactive molecules suggests that it may have applications in oncology, neurology, or anti-inflammatory treatments. Preliminary studies may have explored its interactions with enzymes or receptors involved in these pathways. While detailed clinical data may not yet be available, early findings often provide valuable insights into the compound's mechanism of action and potential therapeutic benefits.

In conclusion, 3-(6-methylpyridazin-3-yl)oxy-N-2-(1H-pyrazol-1-y l)pyrimidin -5 - ylbenzamide represents a promising candidate in pharmaceutical research due to its complex structure and multifaceted pharmacological properties. The integration of heterocyclic moieties such as 6-methylpyridazine, 1H-pyrazole, and pyrimidine, along with the benzamide group, positions this compound as a versatile tool for drug discovery. As research continues to uncover new applications for such molecules, their role in developing next-generation therapeutics is likely to expand significantly.

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